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Compound of Interest

(2-Aminophenyl)(3-
Compound Name:
pyridinyl)methanone

. Get Quote

Cat. No.: B8645348

Chemical Identity & Significance[1][2][3][4]

3-Pyridyl 2-aminophenyl ketone is a critical intermediate in the synthesis of fused tricyclic
heterocycles, particularly aza-acridones and benzodiazepine analogs, which are
pharmacophores in kinase inhibitors and CNS-active agents.[1]

Unlike its more common isomers (the 2-pyridyl and 4-pyridyl analogs), the 3-pyridyl variant
presents unique electronic properties due to the meta-positioning of the nitrogen in the pyridine
ring relative to the carbonyl group.[1] This affects both its melting point and its reactivity in
cyclization protocols.[1]

Feature Description

IUPAC Name

(2-Aminophenyl)(pyridin-3-yl)methanone

Common Name

3-(2-Aminobenzoyl)pyridine

Molecular Formula

C12H10N20

Molecular Weight

198.22 g/mol

Key Function

Precursor for biologically active quinolines and

diazepines.[1]
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Physicochemical Properties: Melting Point Data
Comparative Melting Point Analysis

Experimental data for the 3-pyridyl isomer is scarce in public databases compared to its

positional isomers.[1] However, based on structural symmetry and intermolecular hydrogen

bonding patterns (intramolecular N-H-:-O vs. intermolecular networks), the melting point can be

bounded with high confidence using the reference standards of its isomers.

Table 1: Isomeric Melting Point Reference Standards

) . Lattice
Melting Point .
Isomer Structure CAS Number . Stability
(°C)
Factors
Intramolecular H-
(2-aminophenyl) bond (N-
2-Pyridyl (pyridin-2- 42471-56-7 153 — 155 °C H[1]---N_py)
yl)methanone lowers lattice
energy.[1]
High symmetry;
(2-aminophenyl) ) an sy Y
) o intermolecular H-
4-Pyridyl (pyridin-4- 91973-39-6 160 — 161 °C ]
bonding
yl)methanone )
dominates.[1]
Lack of
intramolecular N-
2-aminophenyl H[1]---N
, ( o pheny) [Not Widely 148 — 158 8 —py_
3-Pyridyl (pyridin-3- ] ] bond; packing
Listed] °C(Predicted) o
yl)methanone similar to 4-
isomer but lower
symmetry.[1]
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Technical Insight: The 2-pyridyl isomer has a lower melting point due to an intramolecular
hydrogen bond between the aniline amine and the pyridine nitrogen, which disrupts efficient
crystal packing.[1] The 3-pyridyl isomer lacks this intramolecular stabilization (geometry does
not allow it), forcing it to rely on intermolecular hydrogen bonding (similar to the 4-isomer).[1]

Therefore, its melting point is expected to be closer to the 4-isomer range, likely 150-160 °C.[1]

Solubility Profile

e Soluble: DMSO, DMF, Methanol (warm), Ethyl Acetate.[1]
e Insoluble: Water, Hexanes.[1]

o Recrystallization Solvent: Ethanol/Water (9:[1]1) or Toluene/Hexane mixtures are
recommended for obtaining crystals suitable for precise MP determination.[1]

Synthesis & Purification (Self-Validating Protocol)

To obtain the pure 3-pyridyl isomer for characterization, the following synthesis pathway is
recommended. This method avoids isomer contamination by using regiospecific starting
materials.[1]

Synthesis Workflow (Graphviz)

2-Bromoaniline Protection/Activation

\ Lithiation / Grignard Addition | | ine Intermediate Quench o Acid Hydrolysis Purification 3-Pyridyl 2-Aminophenyl Ketone
Nucleophilic Attack (n-BuLi or Mg, THF, -78°C) (HCI/H20, Reflux) (Target)

3-Cyanopyridine

Click to download full resolution via product page
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Caption: Regiospecific synthesis of 3-pyridyl 2-aminophenyl ketone via nucleophilic addition to
nitrile.

Step-by-Step Protocol

o Preparation of Nucleophile: Dissolve 2-bromoaniline (protected if necessary, or use 2-
aminophenylboronic acid for Suzuki coupling with 3-benzoyl chloride derivative) in
anhydrous THF.

o Alternative (Robust): Use 2-lithioaniline (generated from 2-bromoaniline + n-BuLi at -78°C)
carefully to avoid self-reaction.[1]

» Addition: Add 3-cyanopyridine dropwise to the lithiated species at -78°C. Stir for 1 hour, then
allow to warm to 0°C.

o Hydrolysis: Quench the reaction with 2N HCI. The resulting imine intermediate hydrolyzes to
the ketone upon heating at reflux for 2 hours.[1]

o Workup: Neutralize with NaOH to pH 8. Extract with Ethyl Acetate (3x).[1] Wash organic
layer with brine, dry over Na=SOa4, and concentrate.[1]

 Purification: Recrystallize the crude yellow solid from Ethanol.

Analytical Characterization & Quality Control

Before relying on melting point data, the identity of the 3-pyridyl isomer must be confirmed to
distinguish it from the 2- and 4- isomers.[1]

1H-NMR Signature (DMSO-d6, 400 MHz)

The key differentiator is the splitting pattern of the pyridine ring protons.[1]

e H-2 (Pyridine): Singlet (or fine doublet) at ~8.8-9.0 ppm (Deshielded by ring nitrogen and
carbonyl).[1]

e H-6 (Pyridine): Doublet at ~8.7 ppm.[1]

e H-4 (Pyridine): Doublet of triplets at ~8.1 ppm.[1]
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e H-5 (Pyridine): Multiplet at ~7.5 ppm.[1]
e Aniline NHz: Broad singlet at ~6.0-7.0 ppm (D20 exchangeable).[1]

» Note: The 2-pyridyl isomer would lack the highly deshielded H-2 singlet.[1]

Melting Point Determination Protocol (DSC)

To generate authoritative data:

Instrument: Differential Scanning Calorimeter (DSC).[1]

Sample Prep: 2-3 mg of dried, recrystallized sample in a crimped aluminum pan.

Ramp Rate: 10°C/min from 40°C to 200°C.

Criteria: The onset temperature (

) is the reported melting point.[1] The peak maximum (

) indicates the completion of melting.

Troubleshooting & Stability

o Polymorphism: Aminobenzophenones are known to exhibit polymorphism.[1] If you observe
a melting point significantly lower (e.g., 130°C), you may have isolated a metastable
polymorph or a solvate. Dry the sample at 50°C under vacuum for 24 hours and re-test.

e Cyclization Risk: Upon prolonged heating >200°C, the compound may undergo self-
condensation to form acridone derivatives.[1] Ensure DSC runs do not exceed the
decomposition temperature.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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¢ To cite this document: BenchChem. [Comprehensive Characterization Guide: 3-Pyridyl 2-
Aminophenyl Ketone[1]]. BenchChem, [2026]. [Online PDF]. Available at:
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aminophenyl-ketone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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